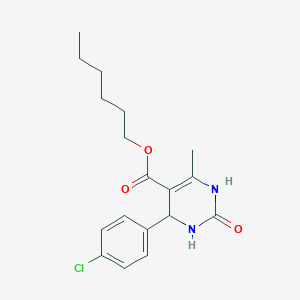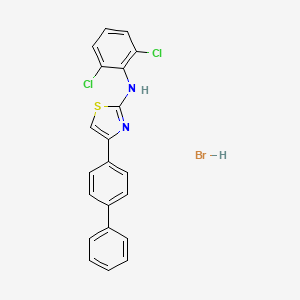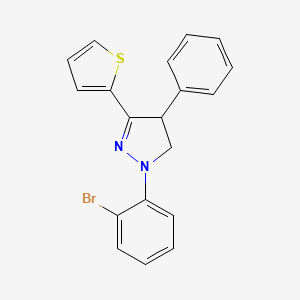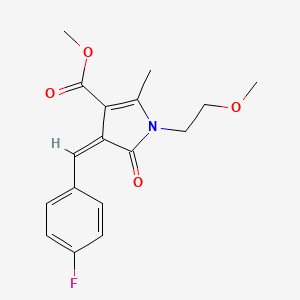
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate
説明
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate is a synthetic compound that belongs to the family of quinolinecarboxylates. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been studied extensively in the context of its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits anti-angiogenic activity by inhibiting the VEGF/VEGFR pathway, which is crucial for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and increase the production of reactive oxygen species (ROS). This compound has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, with a mechanism of action that involves inhibition of bacterial cell wall synthesis.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate in lab experiments is its versatility. This compound has been shown to have potential applications in various fields, including cancer research, microbiology, and biological imaging. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful consideration should be given to the appropriate dosage and exposure time in lab experiments.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate. One area of interest is the development of derivatives of this compound with improved potency and selectivity for specific targets. Another potential direction is the investigation of the use of this compound in combination with other drugs or therapies to enhance its anticancer or antimicrobial activity. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in other fields, such as neuroscience and immunology.
In conclusion, this compound is a synthetic compound with unique properties and potential applications in various fields. Its versatility and potential for use in cancer research, microbiology, and biological imaging make it an important subject of scientific research. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成法
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate involves the reaction of 3-methyl-2-phenyl-4-quinolinecarboxylic acid with 2-chloroethyl chloroformate and 4-chloro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the final compound in high yield and purity.
科学的研究の応用
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, with promising results in vitro and in vivo. It has also been investigated for its antimicrobial activity, particularly against drug-resistant bacteria. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging.
特性
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-23(18-9-5-6-10-20(18)27-24(15)16-7-3-2-4-8-16)25(30)33-14-22(29)17-11-12-19(26)21(13-17)28(31)32/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHVNYAJXUICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136952 | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355422-03-6 | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355422-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)
![3-chloro-1-(2-ethylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5002794.png)
![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002800.png)
![9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5002802.png)
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5002804.png)

![4-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]butyl}phenol](/img/structure/B5002814.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5002847.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5002854.png)